(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
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Overview
Description
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a butenyl group attached to the pyrrolidine ring, along with an aldehyde and a ketone functional group. The stereochemistry of the compound is defined by the (S,E) configuration, indicating the specific spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with a butenylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyrrolidine ring and facilitate the nucleophilic attack on the butenylating agent. The reaction is carried out in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of catalysts, such as palladium or nickel complexes, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at 0-25°C.
Substitution: Nucleophiles in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carboxylic acid.
Reduction: (S,E)-1-(But-1-en-1-yl)-5-hydroxypyrrolidine-2-carbaldehyde.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins or nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S,E)-1-(But-1-en-1-yl)-5-hydroxypyrrolidine-2-carbaldehyde
- (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carboxylic acid
- (S,E)-1-(But-1-en-1-yl)-5-aminopyrrolidine-2-carbaldehyde
Uniqueness
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry and the presence of both aldehyde and ketone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2S)-1-[(E)-but-1-enyl]-5-oxopyrrolidine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3/b6-3+/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZXCYXZINUSAX-HFSLJOEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CN1C(CCC1=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/N1[C@@H](CCC1=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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